4-Bromo-2,3-difluoroaniline is an aromatic organic compound characterized by the presence of a bromine atom at the para position and two fluorine atoms at the ortho positions of the aniline structure. Its chemical formula is C₆H₄BrF₂N, and it has a molecular weight of 208.01 g/mol. The compound exhibits a white powder appearance and has a melting point ranging from 63 to 65 °C . The introduction of halogen substituents significantly alters the electronic properties of the benzene ring, making it more electron-deficient compared to unsubstituted aniline, which enhances its reactivity in various
-Bromo-2,3-difluoroaniline is a small organic molecule containing a bromine atom, two fluorine atoms, and an amine group. This specific combination of functional groups makes it a potentially valuable building block for the synthesis of various complex molecules, particularly in the field of pharmaceuticals and agrochemicals.
Studies have shown that 4-Bromo-2,3-difluoroaniline can be used as a precursor for the synthesis of diverse heterocyclic compounds, which are ring-shaped molecules containing atoms other than carbon in the ring structure. These heterocyclic compounds are found in many bioactive molecules, including pharmaceuticals and agrochemicals. For example, research has explored the use of 4-Bromo-2,3-difluoroaniline in the synthesis of triazoles, a class of heterocycles with antifungal and antibacterial properties [].
-Bromo-2,3-difluoroaniline has also been investigated for its potential applications in material science. The presence of the bromine and fluorine atoms can influence the electronic properties of the molecule, making it a candidate for various material development applications.
One area of exploration involves the use of 4-Bromo-2,3-difluoroaniline in the synthesis of organic light-emitting diodes (OLEDs). OLEDs are a type of display technology known for their thin profile, high contrast, and wide viewing angles. Studies have shown that incorporating 4-Bromo-2,3-difluoroaniline into OLED materials can improve their performance and stability [].
While 4-bromo-2,3-difluoroaniline itself does not exhibit significant biological activity, it serves as a precursor for various biologically active compounds. Its derivatives may possess pharmacological properties depending on their specific structures and functional groups. The biological mechanisms of action would depend on the final products synthesized from this compound rather than from 4-bromo-2,3-difluoroaniline itself .
Several methods can be employed to synthesize 4-bromo-2,3-difluoroaniline:
4-Bromo-2,3-difluoroaniline has several notable applications:
Interaction studies involving 4-bromo-2,3-difluoroaniline focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the compound can undergo nucleophilic aromatic substitution reactions effectively due to its electron-deficient aromatic system. Additionally, studies have explored its role in forming complexes with metal ions, enhancing its utility in supramolecular chemistry .
Several compounds share structural similarities with 4-bromo-2,3-difluoroaniline. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
4-Bromo-2,6-difluoroaniline | Bromine at para position; fluorines at ortho positions | More electron-deficient due to different positioning |
3-Bromo-2,4-difluoroaniline | Bromine at meta position; fluorines at para positions | Different reactivity patterns due to meta substitution |
4-Chloro-2,3-difluoroaniline | Chlorine instead of bromine; fluorines at ortho | Chlorine's weaker electron-withdrawing effect |
4-Iodo-2,3-difluoroaniline | Iodine instead of bromine; fluorines at ortho | Larger iodine atom may affect sterics |
The uniqueness of 4-bromo-2,3-difluoroaniline lies in its specific combination of halogen substituents and their positions on the benzene ring, which significantly influence its chemical reactivity and potential applications compared to similar compounds.
Irritant